4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
Overview
Description
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its versatile small molecule scaffold, which makes it a valuable building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes such as phosphodiesterases (pdes) in the cardiovascular system .
Mode of Action
Similar compounds have been reported to inhibit pdes by selectively binding at a given camp pde site .
Biochemical Pathways
Compounds with similar structures have been known to affect various pathways, including those involved in cancer, microbial infections, and inflammation .
Result of Action
Similar compounds have been reported to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce cytotoxicity in cancer cell lines such as MCF-7, HCT-116, and HepG-2 . The compound influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting the enzyme’s activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate the activity of other enzymes and proteins involved in cell signaling, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and activity may vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, while exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues can vary, with higher concentrations observed in target tissues such as tumors . The compound’s localization and accumulation can influence its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles such as the nucleus and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its efficacy . The subcellular localization can also affect the compound’s stability and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another approach includes the use of triethylamine and dichloromethane as solvents, followed by the addition of isocyanates .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography, is common to achieve the desired quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential bioactivity .
Scientific Research Applications
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Another scaffold with significant potential in drug discovery, particularly in targeting cancer cells.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A novel fused-ring energetic compound with unique properties.
Uniqueness
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride stands out due to its versatile scaffold, which allows for the synthesis of a wide range of bioactive molecules. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its uniqueness and importance in research and industry .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h4H,1-3H2,(H,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJISBIZBSNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NN2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208673-90-8 | |
Record name | 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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